

Application Notes and Protocols for In Vivo Studies with GSK143 Dihydrochloride

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Compound of Interest

Compound Name: GSK143 dihydrochloride

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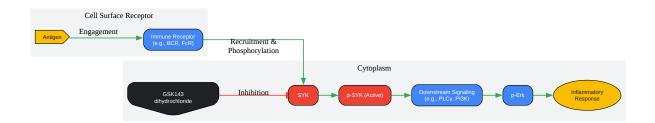
These application notes provide a comprehensive guide for the in vivo experimental design using **GSK143 dihydrochloride**, a potent and selective spleen tyrosine kinase (SYK) inhibitor. The following sections detail the mechanism of action, pharmacokinetic properties, and detailed protocols for relevant in vivo models.

Mechanism of Action

GSK143 dihydrochloride is an orally active and highly selective inhibitor of spleen tyrosine kinase (SYK), a key mediator of signal transduction in various immune cells, including B cells, mast cells, and neutrophils.[1] By binding to the ATP-binding site of SYK, GSK143 prevents its phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades.[1] This inhibition ultimately dampens the immune response, reducing the production of inflammatory cytokines and decreasing immune cell activation.[1] GSK143 also inhibits phosphorylated Erk (pErk), a downstream component of the SYK signaling pathway.[2][3][4]

Signaling Pathway of SYK Inhibition by GSK143





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Caption: SYK signaling pathway and the inhibitory action of GSK143.

Pharmacokinetics and In Vitro Potency

GSK143 dihydrochloride has been characterized by its in vitro potency and in vivo pharmacokinetic properties in rats.

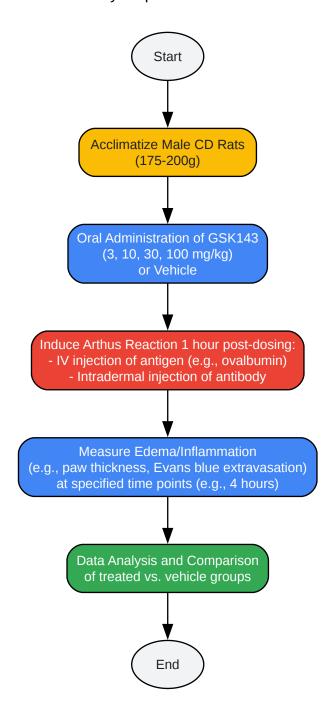
Parameter	Value	Species
In Vitro Potency		
SYK (pIC50)	7.5	-
pErk (pIC50)	7.1	-
CLL Cells (IC50)	323 nM	Human
Pharmacokinetics		
Half-life (T1/2)	4.2 hours	Rat
Clearance	16 mL/min/kg	Rat
Bioavailability (Oral)	30%	Rat
Volume of Distribution (Vss)	4.1 L/kg	Rat



Data sourced from MedchemExpress.[2][4]

In Vivo Experimental Protocols Rat Cutaneous Reverse Passive Arthus Reaction

This model is used to evaluate the anti-inflammatory effects of **GSK143 dihydrochloride** in an immune complex-mediated inflammatory response.





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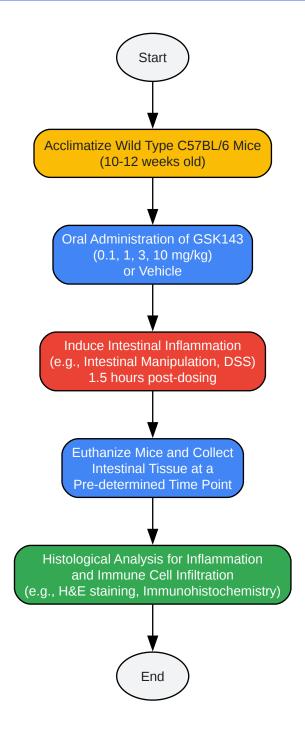
Caption: Workflow for the rat cutaneous reverse passive Arthus reaction.

- Animal Model: Male CD rats (175-200 g) are used for this study. Animals should be acclimatized for at least one week before the experiment.
- GSK143 Dihydrochloride Formulation: Prepare a fresh solution of GSK143
 dihydrochloride on each experimental day. For oral administration, dissolve the compound
 in a vehicle such as 10% sucrose solution to improve palatability.
- Dosing: Administer **GSK143 dihydrochloride** orally at doses of 3, 10, 30, and 100 mg/kg.[2] [4] A vehicle control group should be included.
- Induction of Arthus Reaction: One hour after the oral administration of GSK143 or vehicle, induce the reverse passive Arthus reaction. This can be achieved by an intravenous injection of an antigen (e.g., ovalbumin) followed by an intradermal injection of the corresponding antibody into the paw or a shaved area of the back.
- Endpoint Measurement: At a predetermined time point after induction (e.g., 4 hours), quantify the inflammatory response. This can be done by measuring the paw thickness with a caliper or by quantifying plasma extravasation using Evans blue dye.
- Data Analysis: Compare the inflammatory response in the GSK143-treated groups to the vehicle control group. A dose-dependent reduction in inflammation is expected, with approximately 50% and 70% reduction at 10 mg/kg and 30 mg/kg, respectively.[2][4]

Mouse Model of Intestinal Inflammation

This model assesses the efficacy of **GSK143 dihydrochloride** in reducing inflammation in the gastrointestinal tract.





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Caption: Workflow for the mouse intestinal inflammation model.

- Animal Model: Wild type C57BL/6 mice, 10-12 weeks old, are suitable for this model.[5]
- **GSK143 Dihydrochloride** Formulation: As described for the rat model, prepare a fresh solution of **GSK143 dihydrochloride** in a suitable vehicle for oral administration.



- Dosing: Administer **GSK143 dihydrochloride** orally at doses of 0.1, 1, 3, and 10 mg/kg.[5] Include a vehicle control group.
- Induction of Intestinal Inflammation: 1.5 hours after oral administration, induce intestinal inflammation.[2][4] While "intestinal manipulation" is a cited method, a more standardized and reproducible approach would be the use of Dextran Sulfate Sodium (DSS) in drinking water or the adoptive transfer of naive T cells.
 - DSS Model: Administer 2-3% DSS in the drinking water for 5-7 days to induce acute colitis.
- Endpoint Measurement: At the end of the induction period, euthanize the mice and collect the colon.
 - Macroscopic Evaluation: Measure colon length and assess for signs of inflammation.
 - Histological Analysis: Fix the colon tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate the degree of inflammation, tissue damage, and immune cell infiltration.
 - Immunohistochemistry: Perform immunohistochemical staining for markers of immune cells (e.g., F4/80 for macrophages, CD3 for T cells) to quantify immune cell recruitment to the intestinal muscularis.
- Data Analysis: Compare the macroscopic and microscopic inflammatory scores, as well as
 the number of infiltrating immune cells, between the GSK143-treated groups and the vehicle
 control group. GSK143 is expected to reduce inflammation and prevent the recruitment of
 immune cells in the intestinal muscularis.[2][3][4]

Summary of In Vivo Efficacy



Model	Species	Dosing (Oral)	Key Findings
Cutaneous Reverse Passive Arthus Reaction	Rat	3, 10, 30, 100 mg/kg	Dose-dependent reduction of inflammation (~50% at 10 mg/kg, ~70% at 30 mg/kg)
Intestinal Inflammation	Mouse	0.1, 1, 3, 10 mg/kg	Reduced inflammation and prevented recruitment of immune cells

Data sourced from MedchemExpress and TargetMol.[2][4][5]

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